3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with an ethoxyphenyl group and an isopropyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione typically involves the reaction of 4-ethoxyaniline with isopropylamine and maleic anhydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrrolidine ring. The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Methoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione
- 3-((4-Chlorophenyl)amino)-1-isopropylpyrrolidine-2,5-dione
- 3-((4-Fluorophenyl)amino)-1-isopropylpyrrolidine-2,5-dione
Uniqueness
3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(4-ethoxyanilino)-1-propan-2-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-20-12-7-5-11(6-8-12)16-13-9-14(18)17(10(2)3)15(13)19/h5-8,10,13,16H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZFDKIJLDTXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.